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molecular formula C9H13NO B1267182 3-Ethoxy-4-methylaniline CAS No. 2486-64-8

3-Ethoxy-4-methylaniline

Cat. No. B1267182
M. Wt: 151.21 g/mol
InChI Key: OKFMXCNYDJVSNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08722695B2

Procedure details

A suspension of 3-(ethyloxy)-4-methylaniline (Intermediate 89, 300 mg) in a mixture of water/concentrated sulfuric acid 98% (20 mL/7 mL) under argon was cooled at 0° C. A solution of sodium nitrite (151 mg, 2.182 mmol) in 4 mL of water was slowly added. The reaction mixture was stirred at 0° C. for 1 hour 30. The reaction mixture was then slowly added to a solution of water/concentrated sulfuric acid (18 mL/5 mL) pre-heated at 90° C. The reaction mixture was stirred at 90° C. for 1 hour 15. After cooling down, the reaction mixture was extracted with ethyl ether (4 times). The gathered organic phases were dried over sodium sulphate, filtered and concentrated under vacuum to afford tie compound (276 mg).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
151 mg
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
18 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[CH:5]=[C:6]([CH:8]=[CH:9][C:10]=1[CH3:11])N)[CH3:2].N([O-])=[O:13].[Na+]>O>[CH2:1]([O:3][C:4]1[CH:5]=[C:6]([OH:13])[CH:8]=[CH:9][C:10]=1[CH3:11])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
C(C)OC=1C=C(N)C=CC1C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC=1C=C(N)C=CC1C
Step Two
Name
Quantity
151 mg
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
4 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
18 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 1 hour 30
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
pre-heated at 90° C
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at 90° C. for 1 hour 15
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling down
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted with ethyl ether (4 times)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The gathered organic phases were dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)OC=1C=C(C=CC1C)O
Measurements
Type Value Analysis
AMOUNT: MASS 276 mg
YIELD: CALCULATEDPERCENTYIELD 91.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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